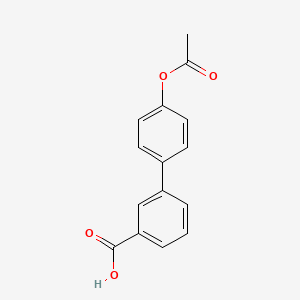

4-苯基-6-(三氟甲基)嘧啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidin-2-amine derivatives often involves nucleophilic substitution reactions, starting from various precursors such as chloro-substituted pyrimidines, amidines, or via the cyclization of appropriate semicarbazides and thiosemicarbazides in the presence of suitable catalysts (Gao et al., 2015). These methods allow for the introduction of diverse functional groups, facilitating the synthesis of a wide range of substituted pyrimidin-2-amine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidin-2-amine derivatives can be determined using techniques such as single-crystal X-ray diffraction. This technique has revealed that these molecules can crystallize in different systems, demonstrating the influence of substituents on the molecular conformation and packing in the solid state. For example, enantiomeric forms of 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives exhibit distinct crystalline structures due to the orientation of adjacent molecular units and the presence of intramolecular hydrogen bonding (Gao et al., 2015).

Chemical Reactions and Properties

Pyrimidin-2-amines participate in various chemical reactions, including nucleophilic substitution, cycloaddition, and condensation reactions, which allow for further functionalization and the introduction of diverse substituents. These reactions are pivotal for the synthesis of complex molecules with potential biological activity. The presence of the trifluoromethyl group significantly influences the chemical properties of these compounds, including their reactivity and interaction with biological targets (Gao et al., 2015).

Physical Properties Analysis

The physical properties of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the pyrimidine ring. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical development.

Chemical Properties Analysis

The chemical properties of pyrimidin-2-amines, including acidity, basicity, and nucleophilicity, are determined by the electronic effects of substituents. The trifluoromethyl group is highly electronegative, which can withdraw electron density from the pyrimidine ring, affecting the compound's reactivity and interactions with other molecules.

For more in-depth exploration of the synthesis, molecular structure, chemical reactions, and properties of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine and its derivatives, the following references provide detailed insights: (Gao et al., 2015).

科学研究应用

合成和药理潜力

- 已合成了4,6-取代的二(苯基)嘧啶-2-胺,包括4-苯基-6-(三氟甲基)嘧啶-2-胺的变体,用于潜在的药理应用。值得注意的是,该系列中的特定化合物显示出显著的抗炎活性,突显了它们的潜在治疗用途 (Kumar, Drabu, & Shalini, 2017)。

抗肿瘤药物合成中间体

- 该化合物是许多抗肿瘤药物合成中的重要中间体,特别是作为抗肿瘤应用中小分子抑制剂的组成部分。它在这种情况下的实用性主要是由于其在更复杂化学结构合成中的作用 (Gan et al., 2021)。

化学合成和分子相互作用

- 该化合物的衍生物已被用于合成新的三氟甲基化的4,5-二氢尿嘧啶酸类似物。这些合成研究探讨了三氟甲基基团的独特分子相互作用,这可以影响分子的整体稳定性和构象 (Sukach et al., 2015)。

有机催化加成反应

- 研究重点放在4-(三氟甲基)嘧啶-2(1H)-酮与丙酮的反应上,探索不对称有机催化加成中的区域和对映选择性。这些研究对于了解该化合物在不同催化条件下的反应方式至关重要,为了解其化学行为和潜在应用提供了见解 (Sukach et al., 2014)。

在新化合物合成中的作用

- 该化合物作为合成新化学实体的前体,例如咪唑并[1,2-a]嘧啶化合物。这些新合成的化合物具有独特的结构和潜在应用,表明4-苯基-6-(三氟甲基)嘧啶-2-胺作为有机合成的起点的多功能性 (Liu, 2013)。

抗菌和抗真菌活性

- 已合成并评估了4-苯基-6-(三氟甲基)嘧啶-2-胺的衍生物的抗微生物特性。该类化合物中的一些化合物显示出显著的抗菌和抗真菌活性,表明在应对微生物感染方面具有潜在用途 (Mittal, Sarode, & Vidyasagar, 2011)。

作用机制

Target of Action

The primary target of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine is the fungus Botrytis cinerea . This compound is part of a series of synthesized aminopyrimidines that have shown excellent fungicidal activity .

Pharmacokinetics

The presence of the trifluoromethyl group in the compound may enhance its metabolic stability and increase its bioavailability .

Result of Action

The result of the action of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine is the effective control of the fungus Botrytis cinerea . The compound has shown higher fungicidal activity than the positive control pyrimethanil . Scanning electron micrography (SEM) and transmission electron micrography (TEM) studies have shown the compound’s effectiveness against B. cinerea .

未来方向

The future research directions for “4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine” and related compounds could involve further exploration of their biological activities and potential applications . For example, they could be studied for their potential as antifungal agents . Additionally, new synthesis methods could be developed to improve the efficiency and cost-effectiveness of producing these compounds .

属性

IUPAC Name |

4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3/c12-11(13,14)9-6-8(16-10(15)17-9)7-4-2-1-3-5-7/h1-6H,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXBPRJAAQLLMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347040 |

Source

|

| Record name | 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26974-09-4 |

Source

|

| Record name | 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)

![2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B1268452.png)

![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268453.png)